molecular formula C12H23ClN2O2 B2804435 tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride CAS No. 2445794-76-1

tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

Cat. No.: B2804435
CAS No.: 2445794-76-1
M. Wt: 262.78
InChI Key: YFYLOUZVLMJBID-UHFFFAOYSA-N
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Description

tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Chemical Reactions Analysis

tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride can be compared with other similar compounds such as:

    tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a different bicyclic structure but similar functional groups.

    tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate: This compound contains an additional nitrogen atom in the bicyclic ring, which can alter its reactivity and binding properties.

    tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an oxygen atom in the bicyclic ring, providing different chemical properties

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-8(7-13)6-10(9)14;/h8-10H,4-7,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYLOUZVLMJBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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